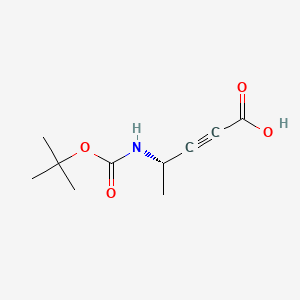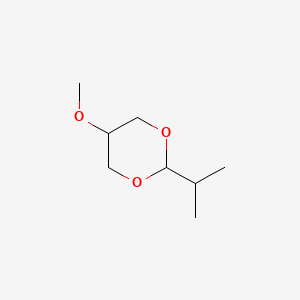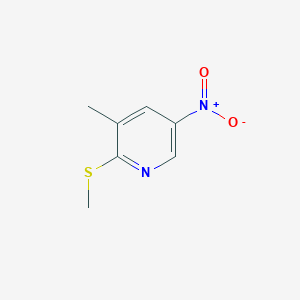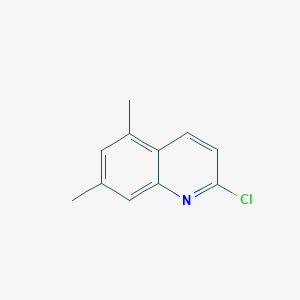
3-(Methylsulfanylmethylidene)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanylmethylidene)pentan-2-one is an organic compound with a unique structure that includes a ketone group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanylmethylidene)pentan-2-one typically involves the reaction of 3-methyl-2-pentanone with a methylsulfanyl reagent under specific conditions. One common method is the base-catalyzed aldol condensation of 2-butanone with acetaldehyde, forming 4-hydroxy-3-methyl-2-pentanone, which is then dehydrated to 3-methyl-3-penten-2-one over an acid catalyst . This intermediate can be further reacted with a methylsulfanyl reagent to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation and subsequent dehydration processes, followed by the introduction of the methylsulfanyl group. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanylmethylidene)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylsulfanylmethylidene)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanylmethylidene)pentan-2-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the methylsulfanyl group can undergo oxidation or substitution. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-pentanone: An isomer with similar structural features but lacking the methylsulfanyl group.
3-Methyl-3-penten-2-one: An unsaturated aliphatic ketone that serves as a precursor in the synthesis of 3-(Methylsulfanylmethylidene)pentan-2-one.
Properties
Molecular Formula |
C7H12OS |
|---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
3-(methylsulfanylmethylidene)pentan-2-one |
InChI |
InChI=1S/C7H12OS/c1-4-7(5-9-3)6(2)8/h5H,4H2,1-3H3 |
InChI Key |
VCHXNCUOKQKGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CSC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)







